molecular formula C12H10N2O2 B121054 Diquat Dipyridone CAS No. 35022-72-1

Diquat Dipyridone

Cat. No.: B121054
CAS No.: 35022-72-1
M. Wt: 214.22 g/mol
InChI Key: KCTKVKNCYCXHMV-UHFFFAOYSA-N
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Description

Diquat dipyridone, also known as diquat, is a broad-spectrum herbicide used for the control of weeds and aquatic plants. It is a non-selective, contact herbicide that is rapidly absorbed by plants and acts by disrupting photosynthesis and cell respiration. Diquat is a popular herbicide in both agricultural and non-agricultural settings. It is also used in aquatic weed control and aquatic plant management.

Scientific Research Applications

Aquatic Plant Control

Diquat Dipyridone is primarily used as an aquatic herbicide in Canada. It's effective against many free-floating plants but less so against emergent plants. Despite its benefits in controlling nuisance growths of aquatic plants, the impact of Diquat on non-target aquatic organisms is a significant concern. The herbicide's toxicity in laboratory settings doesn't always mirror its environmental toxicity due to different dynamics in natural aquatic ecosystems. Studies indicate that Diquat, along with other herbicides like glyphosate and imazapyr, generally show negligible or short-lived impacts on fish and aquatic invertebrates. Interestingly, the application of these herbicides can be beneficial by physically modifying habitats, such as increasing the amount of open water, which can outweigh potential toxic effects. However, certain surfactants used to increase herbicide efficacy might be more toxic than the herbicide itself, necessitating careful monitoring of Diquat and other aquatic herbicides' effects in natural waterways (Breckels & Kilgour, 2018).

Analysis in Biological Samples

Diquat, along with paraquat, is a widely used herbicide known for its toxicity, particularly paraquat's high toxicity to humans. Detecting these herbicides in biological samples is crucial due to their toxic nature and the absence of a specific antidote for paraquat poisoning. Recent advancements have been made in sample treatment and analytical methods for determining Diquat and paraquat concentrations in various biological samples. These include sophisticated techniques like liquid–liquid extraction, solid-phase extraction with novel materials, microextraction methods, and various analytical methods such as chromatography, spectroscopy, electrochemical methods, and immunological methods. Tandem mass spectrometry, in particular, is highlighted for its high sensitivity, selectivity, and accuracy in detecting these herbicides, demonstrating the commitment to improving public health and safety through advanced analytical science (Guo, Li, & Gao, 2023).

Mechanism of Action

Target of Action

Diquat Dipyridone, a non-selective bipyridine herbicide, primarily targets green plant tissues . It interacts with the photosynthetic process in plants, leading to the destruction of plant cells . It is rapidly absorbed by plants and moves throughout the plant’s system .

Mode of Action

The mode of action of this compound involves damaging the cell membranes and disrupting the photosynthesis process in unwanted plants . This herbicide is absorbed by plants and moves throughout the plant’s system, leading to rapid desiccation and death of the target plant . It is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to photosynthesis. By disrupting the photosynthesis process, this compound causes the destruction of plant cells . The intracellular generation of ROS and RNS leads to oxidative stress, resulting in a cascade of clinical symptoms .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract of rats and eliminated mainly via the feces . The small amount absorbed is rapidly eliminated via the urine . After oral administration, peak tissue and blood levels are seen at approximately 2 hours, followed by a rapid decline . Liver, kidney, gastrointestinal tract, and lung have the highest residues immediately following dosing .

Result of Action

The result of this compound’s action is the rapid desiccation and death of the target plant . In humans, this compound poisoning can inflict damage on multiple tissues and organs, with the digestive tract and kidneys being the most frequently affected, followed by the liver, lungs, and heart . It also exerts toxic effects on the central nervous system, leading to clinical symptoms such as dizziness, drowsiness, convulsions, coma, irritability, and disorientation .

Action Environment

This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile . It is very persistent in soil but rapidly degrades in aquatic systems . It is used for pond management within the agricultural sector, offering effective control over weeds . You can apply this compound in waters like ponds, lakes, reservoirs, canals, streams, rivers, bayous, and drainage ditches .

Safety and Hazards

Diquat causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, fatal if inhaled, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .

Future Directions

The aquatic ecological risks of Diquat and its metabolites were compared using zebrafish as model non-target organism . This study underscores the importance of a more comprehensive understanding of the ecological risks associated with pesticide substitutions and pesticide metabolites .

Biochemical Analysis

Biochemical Properties

Diquat Dipyridone is known to interact with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells It is known that the toxicity mechanism of this compound is primarily attributed to the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the process of reduction oxidation .

Cellular Effects

This compound can cause severe systemic toxicity that manifests rapidly . The resultant symptoms can cause the dysfunction of a range of tissues and organs . It is primarily attributed to the intracellular generation of ROS and RNS, leading to oxidative stress . This results in a cascade of clinical symptoms, including neurological damage .

Molecular Mechanism

It is known that its toxicity is primarily attributed to the intracellular generation of ROS and RNS through the process of reduction oxidation . This results in oxidative stress, leading to a cascade of clinical symptoms .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly absorbed by green plant tissue and interacts with the photosynthetic process to produce compounds that destroy plant cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the generation of ROS and RNS It is known that this process leads to oxidative stress, resulting in a cascade of clinical symptoms .

Transport and Distribution

It is known that this compound is rapidly absorbed by green plant tissue .

Subcellular Localization

It is known that this compound interacts with the photosynthetic process in plants, leading to the production of compounds that destroy plant cells .

Properties

IUPAC Name

7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTKVKNCYCXHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216789
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-72-1
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is diquat dipyridone formed in the body?

A1: this compound is formed through the metabolism of diquat in the liver. Research using rat liver homogenates showed that diquat is broken down into two primary metabolites: diquat monopyridone and this compound. This metabolic process was confirmed by isolating and characterizing the metabolites using techniques like HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy [].

Q2: Is diquat metabolized faster than paraquat, another commonly used herbicide?

A2: Yes, research indicates that diquat is metabolized more readily than paraquat in rat liver homogenates. While both herbicides saw a decrease in concentration over time when incubated with fresh liver homogenate, diquat was undetectable after just 10 minutes, suggesting a faster metabolic breakdown compared to paraquat [].

Q3: Can diquat metabolites be detected in humans after ingestion?

A3: While the provided abstracts don't offer data on this compound specifically, research has confirmed the presence of two diquat metabolites in the urine and serum of patients poisoned after ingesting a combined herbicide containing both paraquat and diquat []. This suggests that, similar to the findings in rat liver homogenates, diquat undergoes metabolic breakdown in humans as well.

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